Oxyfedrine hydrochloride Oxyfedrine hydrochloride A drug used in the treatment of angina pectoris, heart failure, conduction defects, and myocardial infarction. It is a partial agonist at beta adrenergic receptors and acts as a coronary vasodilator and cardiotonic agent.
Brand Name: Vulcanchem
CAS No.: 14223-94-0
VCID: VC1803605
InChI: InChI=1S/C19H23NO3.ClH/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2;/h3-10,13-14,19-20,22H,11-12H2,1-2H3;1H/t14-,19-;/m0./s1
SMILES: CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC.Cl
Molecular Formula: C19H24ClNO3
Molecular Weight: 349.8 g/mol

Oxyfedrine hydrochloride

CAS No.: 14223-94-0

Cat. No.: VC1803605

Molecular Formula: C19H24ClNO3

Molecular Weight: 349.8 g/mol

* For research use only. Not for human or veterinary use.

Oxyfedrine hydrochloride - 14223-94-0

Specification

CAS No. 14223-94-0
Molecular Formula C19H24ClNO3
Molecular Weight 349.8 g/mol
IUPAC Name 3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one;hydrochloride
Standard InChI InChI=1S/C19H23NO3.ClH/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2;/h3-10,13-14,19-20,22H,11-12H2,1-2H3;1H/t14-,19-;/m0./s1
Standard InChI Key JMUPNNYLJGSMPK-JPJJPTBZSA-N
Isomeric SMILES C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC.Cl
SMILES CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC.Cl
Canonical SMILES CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC.Cl

Introduction

Chemical Structure and Properties

Chemical Identity

Oxyfedrine hydrochloride is an amino ketone derivative with the IUPAC name 3-[(2-Hydroxyl-1-methyl-2-phenylethyl)amino]-1-(3-methoxyphenyl)propan-1-one hydrochloride . It is classified as a phenethylamine and amphetamine derivative with a distinctive chemical structure that contributes to its specific therapeutic effects.

PropertySpecification
Molecular FormulaC₁₉H₂₃NO₃·HCl
Molecular Weight349.852 g/mol
Physical AppearanceWhite crystalline powder
SolubilitySoluble in chloroform, methanol, ethanol, ethyl acetate, and water
StereochemistryAvailable in both absolute and racemic forms
Defined Stereocenters2/2

The compound is structurally characterized as l-norephedrine with a bulky and lipophilic 3-methoxypropiophenone substituent at the nitrogen atom . It can be synthesized through Mannich condensation of phenylpropanolamine with formaldehyde and m-acetanisole (3-acetylanisole) .

Structural Features

Oxyfedrine hydrochloride contains several functional groups that contribute to its pharmacological activity and chemical reactivity, including:

  • Secondary amine group

  • Ketone group

  • Hydroxyl group

  • Methoxy substituent on the aromatic ring

These functional groups provide sites for metabolic transformations and interactions with biological receptors, particularly β-adrenergic receptors .

Pharmacological Properties

Mechanism of Action

Oxyfedrine functions primarily as a β-adrenergic receptor partial agonist, demonstrating non-selective activity toward β₁ and β₂-adrenergic receptors . This partial agonism at beta receptors contributes to its potent antianginal properties and ability to increase coronary blood flow in both normal and ischemic myocardial regions .

The compound exhibits selectivity for β-adrenergic receptors over α-adrenergic receptors, though at high concentrations it may interact with α-adrenergic receptors as a partial agonist or antagonist . Notably, oxyfedrine is metabolized to norephedrine, which functions as a norepinephrine releasing agent, suggesting that part of oxyfedrine's sympathomimetic effects may be mediated indirectly through this metabolic pathway .

Drug Class
Sympathomimetic
Coronary vasodilator
β-Adrenergic receptor partial agonist
Norepinephrine releasing agent

Pharmacokinetics

Oxyfedrine hydrochloride demonstrates favorable pharmacokinetic properties that contribute to its clinical efficacy.

ParameterValue
Bioavailability (oral)85%
Protein BindingAlmost 100%
Elimination Half-Life4.2 hours
Major MetaboliteNorephedrine
Excretion90% in urine (as active metabolites)

The high oral bioavailability (85%) indicates efficient absorption following oral administration, while the extensive protein binding suggests limited free drug concentration in plasma but potential for drug interactions . The moderate elimination half-life of 4.2 hours necessitates multiple daily dosing regimens for maintained therapeutic effect.

Clinical Applications

Approved Therapeutic Indications

Oxyfedrine hydrochloride has been approved for several cardiovascular conditions:

  • Coronary heart disease

  • Angina pectoris

  • Acute myocardial infarction

The compound has been marketed under several trade names, including Ildamen, Modacor, and Myofedrin . Historically, oxyfedrine has been marketed in Europe, Hong Kong, India, and Central America, though currently it appears to remain in active clinical use primarily in India .

Routes of Administration

Oxyfedrine hydrochloride can be administered through multiple routes:

RouteIndications
OralPrimary route for chronic treatment of angina pectoris
IntravenousUsed in acute settings such as myocardial infarction

The flexibility in administration routes enhances its clinical utility across different cardiovascular emergency and maintenance therapy scenarios.

Dosage Information

Recommended Dosage Regimens

Clinical studies and approved prescribing information provide specific dosage guidelines for oxyfedrine hydrochloride:

DosageFrequencyStatusPopulation
24 mgThree times dailyRecommended doseAdults with cardiovascular conditions
32 mgThree times dailyHigher than recommendedAdults with cardiovascular conditions
8-24 mgThree times dailyGeneral therapeutic rangeAdults with angina pectoris/myocardial infarction

The dosage should be determined based on individual patient response, severity of condition, and presence of concurrent medications or comorbidities .

Adverse EffectIncidenceAssociated Dosage
Nausea3.3%32 mg three times daily
Vomiting3.3%32 mg three times daily
Taste loss4.3%24 mg three times daily
Myocardial infarction4.3%24 mg three times daily

These adverse events were significant enough to lead to treatment discontinuation in the affected patients . The occurrence of myocardial infarction as an adverse event at the recommended dosage warrants careful patient monitoring and risk assessment prior to initiating therapy.

Research Findings

Antimicrobial Properties

One of the most intriguing recent discoveries regarding oxyfedrine hydrochloride is its significant antimicrobial activity. Research has demonstrated that among ten cardiovascular drugs screened for potential antimicrobial properties, oxyfedrine hydrochloride exhibited pronounced antimicrobial effects against both Gram-positive and Gram-negative bacteria .

In vitro studies tested oxyfedrine against 471 bacterial strains from two Gram-positive and fourteen Gram-negative genera. The minimum inhibitory concentration (MIC) of oxyfedrine typically ranged from 50-200 μg/ml for most strains, with some bacteria exhibiting sensitivity at even lower concentrations .

Animal experiments provided further evidence of oxyfedrine's antimicrobial efficacy:

Experimental ModelInterventionResult
Swiss strain white miceOxyfedrine at 15, 30, and 60 μg/mouseSignificant protection against challenge with 50 MLD of virulent Salmonella typhimurium

The in vivo results demonstrated highly significant protective effects according to chi-square statistical analysis, suggesting potential clinical applications beyond cardiovascular therapy .

Synergistic Effects with Antibiotics

Further research has explored the potential synergistic effects between oxyfedrine hydrochloride and established antibiotics. In a comprehensive study, ten bacterial strains sensitive to both oxyfedrine and six antibiotics (benzyl penicillin, chloramphenicol, ciprofloxacin, erythromycin, streptomycin, and tetracycline) were selected for evaluation .

The results demonstrated statistically significant synergism between oxyfedrine and tetracycline in disc diffusion tests compared to their individual effects (p<0.01). This synergism was confirmed through checkerboard analysis, yielding a fractional inhibitory concentration (FIC) index of 0.37 .

Mouse protection tests further validated this synergistic relationship:

Experimental DesignStatistical Significance
Infected mice treated with oxyfedrine-tetracycline combinationp<0.0001 (Student's t-test)

These findings suggest that oxyfedrine could potentially enhance extended antibiotic therapy in various microbial diseases and may offer new approaches to addressing drug-resistant bacterial infections .

Analytical Methods

Spectrophotometric Determination

For quality control and pharmaceutical analysis purposes, several methods have been developed for the quantitative determination of oxyfedrine in bulk samples and dosage forms. A notable advancement is the development of a simple, sensitive, and highly accurate visible spectrophotometric method .

This method leverages oxyfedrine's functional groups (secondary amine, keto, and hydroxyl) of varied reactivity. The analytical procedure is based on an oxidative coupling reaction with 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of sodium metaperiodate (NaIO₄) .

Under reaction conditions, MBTH undergoes oxidation, losing two electrons and one proton to form an electrophilic intermediate that can be detected spectrophotometrically. This approach provides a reliable, economical method for oxyfedrine quantification in pharmaceutical preparations .

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